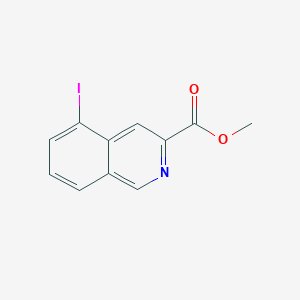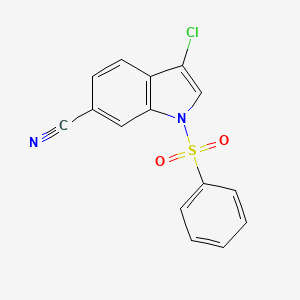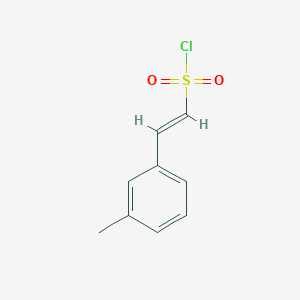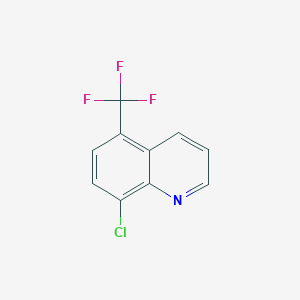![molecular formula C28H19NO4 B13651014 4'-(Bis(4-formylphenyl)amino)-[1,1'-biphenyl]-3,5-dicarbaldehyde](/img/structure/B13651014.png)
4'-(Bis(4-formylphenyl)amino)-[1,1'-biphenyl]-3,5-dicarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-(Bis(4-formylphenyl)amino)-[1,1’-biphenyl]-3,5-dicarbaldehyde is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple formyl groups and a biphenyl backbone, making it a valuable molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Bis(4-formylphenyl)amino)-[1,1’-biphenyl]-3,5-dicarbaldehyde typically involves multi-step organic reactions. One common method includes the condensation reaction of biphenyl derivatives with formyl-substituted aniline compounds. The reaction is usually carried out under nitrogen protection to prevent oxidation, and strong polar aprotic solvents are used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
化学反応の分析
Types of Reactions
4’-(Bis(4-formylphenyl)amino)-[1,1’-biphenyl]-3,5-dicarbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids under specific conditions.
Reduction: The compound can be reduced to corresponding alcohols using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
4’-(Bis(4-formylphenyl)amino)-[1,1’-biphenyl]-3,5-dicarbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Employed in the development of fluorescent probes and sensors for biological imaging.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
作用機序
The mechanism of action of 4’-(Bis(4-formylphenyl)amino)-[1,1’-biphenyl]-3,5-dicarbaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive formyl groups. These groups can form covalent bonds with other molecules, making the compound useful in cross-linking and polymerization processes. The biphenyl backbone provides structural stability and rigidity, enhancing the compound’s performance in various applications.
類似化合物との比較
Similar Compounds
- 4,4’‘-Bis[bis(4-formylphenyl)amino]-1,1’:4’,1’‘-terphenyl-2’,5’-dicarbaldehyde
- 1,6-bis(4-formylphenyl)-3,8-bis(4-aminophenyl)pyrene
- 4,7-Bis{4-[N,N-bis(4-formylphenyl)amino]phenyl}-2,1,3-benzothiadiazole
Uniqueness
4’-(Bis(4-formylphenyl)amino)-[1,1’-biphenyl]-3,5-dicarbaldehyde is unique due to its specific arrangement of formyl groups and biphenyl structure, which provides distinct reactivity and stability compared to similar compounds. Its ability to undergo multiple types of chemical reactions and its applications in various fields make it a versatile and valuable compound in scientific research.
特性
分子式 |
C28H19NO4 |
|---|---|
分子量 |
433.5 g/mol |
IUPAC名 |
5-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]benzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C28H19NO4/c30-16-20-1-7-26(8-2-20)29(27-9-3-21(17-31)4-10-27)28-11-5-24(6-12-28)25-14-22(18-32)13-23(15-25)19-33/h1-19H |
InChIキー |
JOTLPBQCCJQSDX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=O)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C4=CC(=CC(=C4)C=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,2S,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B13650938.png)
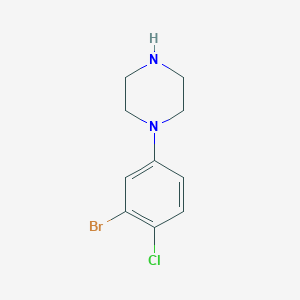
![Benzenamine, N-[4-[bis[4-[(3-methylphenyl)amino]phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-3-methyl-](/img/structure/B13650948.png)
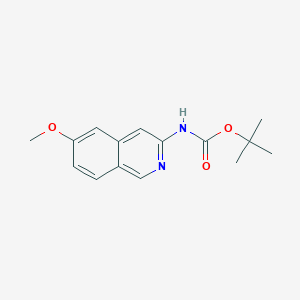
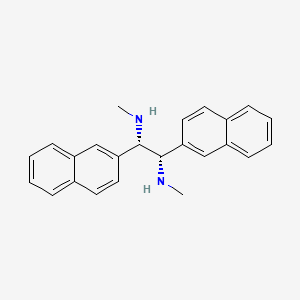
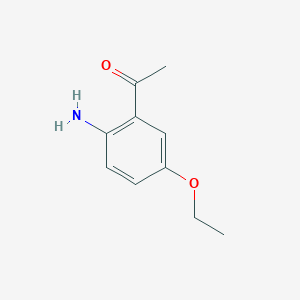
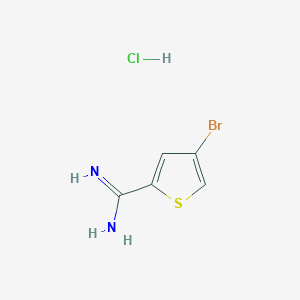
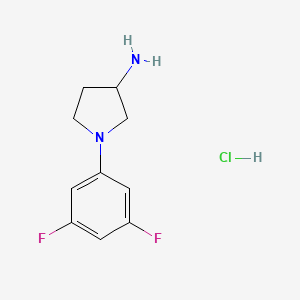
![3',5'-Bis(6-carboxynaphthalen-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13650978.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybutanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B13650983.png)
